molecular formula C13H20N4OS B11449371 2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11449371
M. Wt: 280.39 g/mol
InChI Key: FZWACKPAFNTKCO-UHFFFAOYSA-N
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Description

2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through various methods. One common approach involves the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . This method includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to triazolo[1,5-a]pyrimidine .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, MnO2, Pb(OAc)4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications in various fields. Its ability to interact with multiple molecular targets and pathways further enhances its versatility and potential for therapeutic use.

Properties

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

2-ethylsulfanyl-5-methyl-6-pentyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H20N4OS/c1-4-6-7-8-10-9(3)14-12-15-13(19-5-2)16-17(12)11(10)18/h4-8H2,1-3H3,(H,14,15,16)

InChI Key

FZWACKPAFNTKCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C2N=C(NN2C1=O)SCC)C

Origin of Product

United States

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